molecular formula C13H11NO3 B14488780 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione CAS No. 65286-72-8

1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione

Katalognummer: B14488780
CAS-Nummer: 65286-72-8
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: WYANXPAXQGCGNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of an oxirane (epoxide) ring and a pyrrole-2,5-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-phenyl-1H-pyrrole-2,5-dione with an epoxide precursor. One common method includes the use of epichlorohydrin as the epoxide source, which reacts with the pyrrole-2,5-dione under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers .

Wissenschaftliche Forschungsanwendungen

1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione exerts its effects involves the reactivity of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione is unique due to the combination of its epoxide ring and pyrrole-2,5-dione moiety. This combination provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

65286-72-8

Molekularformel

C13H11NO3

Molekulargewicht

229.23 g/mol

IUPAC-Name

1-(oxiran-2-ylmethyl)-3-phenylpyrrole-2,5-dione

InChI

InChI=1S/C13H11NO3/c15-12-6-11(9-4-2-1-3-5-9)13(16)14(12)7-10-8-17-10/h1-6,10H,7-8H2

InChI-Schlüssel

WYANXPAXQGCGNN-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)CN2C(=O)C=C(C2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.